SM 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

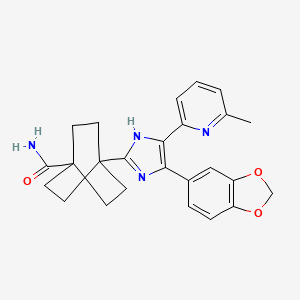

4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHTXZGCTPDXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Function of Schistosoma mansoni Sm16 Protein

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Sm16 protein of Schistosoma mansoni, a key causative agent of human schistosomiasis, is a critical component of the parasite's excretory/secretory products. This ~16 kDa protein is secreted by the infectious cercariae during skin penetration and plays a pivotal role in modulating the host's innate immune response to facilitate parasite survival. Structurally, Sm16 is predominantly alpha-helical and assembles into an oligomeric complex. Its primary function is immunomodulatory, characterized by the suppression of cutaneous inflammatory responses, inhibition of Toll-like receptor (TLR) signaling, prevention of classical macrophage activation, and delayed antigen processing. This technical guide provides a comprehensive overview of the core functions of Sm16, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways it influences. This document is intended to serve as a valuable resource for researchers in parasitology, immunology, and drug development seeking to understand and target the host-parasite interface.

Core Functions of Sm16

Sm16 is a multifaceted immunomodulatory protein that orchestrates a sophisticated evasion of the host's initial immune defenses. Secreted by the cercariae upon skin invasion, its primary role is to create a localized anti-inflammatory environment, thereby protecting the invading parasite.[1] The protein is also expressed in the eggs of S. mansoni, suggesting a role in the inflammatory response to eggs in liver tissues.[1][2]

The key functions of Sm16 include:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Sm16 potently inhibits cytokine production in response to TLR ligands such as lipopolysaccharide (LPS) (TLR4) and poly(I:C) (TLR3).[3][4] This inhibition is exerted at a point proximal to the TLR complex, specifically by preventing the degradation of the IL-1 receptor-associated kinase 1 (IRAK-1), a crucial signaling protein in the TLR pathway.[4][5]

-

Prevention of Classical Macrophage Activation: Sm16 blocks the classical activation of macrophages induced by LPS or IFN-γ.[6] This prevents the differentiation of macrophages into a pro-inflammatory M1 phenotype, thereby reducing the production of inflammatory mediators.[6]

-

Delayed Antigen Processing: The protein has been shown to delay the processing of antigens by macrophages, which is a critical step in the initiation of an adaptive immune response.[5][6]

-

Modulation of Cellular Metabolism: Transcriptomic analysis of macrophages treated with a synthetic form of Sm16 revealed significant effects on signaling pathways involving the peroxisome proliferator-activated receptor (PPAR) and liver X receptors/retinoid X receptor (LXR/RXR).[2] These nuclear receptors are central regulators of macrophage metabolism and inflammatory responses.[2]

While Sm16 demonstrates significant immunomodulatory activity, its role as a vaccine candidate has been met with limited success. Studies have shown that while immunization with recombinant Sm16 can elicit humoral and cellular immune responses, it fails to confer significant protection against parasite infection in mouse models.[7][8] Furthermore, knockdown of the Sm16 gene in schistosomula resulted in a decrease in parasite size in vitro but did not affect parasite survival or egg production in vivo, suggesting it is not essential for parasite survival in the definitive host.[7][8]

Quantitative Data on Sm16 Function

The following tables summarize the key quantitative data from studies on Sm16's immunomodulatory effects.

| Parameter | Cell Type | Stimulant | Sm16 Concentration | Effect | Reference |

| Cytokine Production (TNF & IL-6) | Murine Macrophages | LPS | 5-50 µg/ml (Sm16 34-117) | Dose-dependent inhibition of macrophage activation. | [9] |

| Cytokine Production (IL-1β & IL-2) | Human Peripheral Blood Mononuclear Cells | anti-CD3 antibody | 50 µg/ml (Sm16(23-117)AA P) | No inhibition of IL-1β or IL-2 expression. | [3] |

| Gene Expression | Human Hepatic Stellate Cells (LX-2) | - | Not specified | KS-84 (Sm16 peptide): 78 genes differentially expressed (reduced activation). KS-66 (Sm16 peptide): 798 genes differentially expressed (increased activation). |

| Parameter | Assay | Sm16 Construct | TLR Ligand | Result | Reference |

| Cytokine Response Inhibition | Whole Human Blood | Sm16(23-117)AA P | LPS (TLR4), poly(I:C) (TLR3) | Potent inhibition. | [4] |

| Cytokine Response Inhibition | Whole Human Blood | Sm16(23-117)AA P | Peptidoglycan (TLR2), Synthetic lipopeptide (TLR2) | Less efficient inhibition. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Sm16.

Recombinant Sm16 Expression and Purification in Pichia pastoris

Pichia pastoris is a widely used expression system for producing recombinant Sm16 due to its ability to perform post-translational modifications and secrete the protein, simplifying purification.[9]

-

Cloning: The coding sequence for Sm16 (residues 23-117, excluding the signal peptide) is cloned into a P. pastoris expression vector, such as pPICZ B, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.

-

Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation. Transformants are selected on appropriate antibiotic-containing media.

-

Screening: Small-scale expression trials are conducted to identify clones with the highest protein expression levels.

-

Fermentation:

-

A starter culture is grown in Buffered Glycerol-complex Medium (BMGY) at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6.

-

The cells are harvested by centrifugation and resuspended in Buffered Methanol-complex Medium (BMMY) to induce protein expression.

-

The culture is maintained at 30°C with shaking, and 100% methanol is added to a final concentration of 0.5-1.0% every 24 hours for 3-4 days to maintain induction.

-

-

Purification:

-

The culture supernatant containing the secreted recombinant Sm16 is harvested by centrifugation.

-

The supernatant is concentrated and buffer-exchanged.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA if a His-tag is included) followed by size-exclusion chromatography to obtain a highly pure and soluble protein preparation.

-

RNA Interference (RNAi) in Schistosoma mansoni Schistosomula

RNAi is a powerful tool to study gene function by knocking down the expression of a target gene.

-

dsRNA Preparation: A ~500 bp region of the Sm16 cDNA is amplified by PCR using primers containing the T7 promoter sequence. The PCR product is then used as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize double-stranded RNA (dsRNA). The integrity of the dsRNA is verified by agarose gel electrophoresis.

-

Schistosomula Preparation: Cercariae are mechanically transformed into schistosomula.

-

RNAi by Soaking:

-

Approximately 400 schistosomula are placed in a 24-well plate with 1 ml of complete Basch Medium 169 supplemented with 5% FBS.

-

Sm16-specific dsRNA is added to a final concentration of 30 µg/ml. A non-specific dsRNA (e.g., targeting a viral gene like mCherry) is used as a control.

-

The parasites are incubated for 6 days at 37°C in a 5% CO2 atmosphere.

-

-

RNAi by Electroporation:

-

Approximately 400 schistosomula are transferred to a 4 mm electroporation cuvette in Basch Incomplete Medium 169.

-

dsRNA is added to the cuvette.

-

Electroporation is performed with a single pulse of 125 V for 20 ms.

-

The schistosomula are then transferred to a 24-well plate with fresh culture medium and incubated as described above.

-

-

Analysis of Gene Knockdown: After the incubation period, total RNA is extracted from the schistosomula, and the level of Sm16 transcript is quantified by quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.

Macrophage Activation Assay

This assay is used to assess the immunomodulatory effect of Sm16 on macrophage activation.

-

Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are cultured from mouse bone marrow cells in the presence of M-CSF.

-

Stimulation:

-

BMDMs are seeded in 96-well plates.

-

The cells are pre-incubated with recombinant Sm16 (e.g., 10 µg/ml) or a protein buffer control for 1-2 hours.

-

The macrophages are then stimulated with LPS (e.g., 1 ng/ml) and/or IFN-γ (e.g., 25 U/ml) for 24-48 hours.

-

-

Analysis of Cytokine Production: The culture supernatants are collected, and the concentrations of cytokines such as IL-12p40 and IL-10 are measured by ELISA.

-

Analysis of Nitric Oxide Production: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.

Immunolocalization of Sm16

This technique is used to visualize the location of Sm16 within the parasite's tissues.

-

Tissue Preparation: S. mansoni-infected mouse liver tissue containing eggs is fixed in 4% paraformaldehyde and embedded in paraffin.

-

Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut and mounted on slides.

-

Immunostaining:

-

The slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed if necessary.

-

The sections are blocked with a blocking buffer (e.g., 2% BSA in PBS) to prevent non-specific antibody binding.

-

The sections are incubated with a primary antibody specific for Sm16 overnight at 4°C. A negative control is included where the primary antibody is pre-adsorbed with an excess of recombinant Sm16.

-

After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG-FITC).

-

The nuclei are counterstained with DAPI.

-

-

Microscopy: The sections are mounted and visualized using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Sm16 and a typical experimental workflow for its characterization.

References

- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. A Role for Peroxisome Proliferator-Activated Receptors in the Immunopathology of Schistosomiasis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPAR- γ Agonist Alleviates Liver and Spleen Pathology via Inducing Treg Cells during Schistosoma japonicum Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editorial overview: Immunomodulation 2020 – nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of nuclear receptor PXR in immune cells and inflammatory diseases [frontiersin.org]

An In-depth Technical Guide to the SM16 Protein of Schistosoma mansoni

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SM16 protein, also known as SPO-1 and SmSLP, is a key immunomodulatory molecule secreted by the parasitic flatworm Schistosoma mansoni. First identified as an anti-inflammatory factor, SM16 plays a crucial role in the parasite's ability to evade the host's immune system during the initial stages of infection. This ~16kDa protein is predominantly secreted by the cercarial stage of the parasite as it penetrates the host's skin. Structurally, SM16 is characterized by a dominant amphipathic alpha-helix and assembles into an approximately nine-subunit oligomer. Its primary mechanism of action involves the inhibition of Toll-like receptor (TLR) signaling, specifically TLR3 and TLR4 pathways, thereby suppressing the production of pro-inflammatory cytokines by host immune cells such as macrophages. This technical guide provides a comprehensive overview of the discovery, history, function, and experimental analysis of the SM16 protein, tailored for researchers and professionals in the fields of parasitology, immunology, and drug development.

Discovery and History

The journey to understanding SM16 began with early observations of the potent anti-inflammatory properties of Schistosoma mansoni secretions.

-

1995: Initial studies on the excretory/secretory products of S. mansoni schistosomula identified a factor with significant anti-inflammatory and immunomodulatory activity.

-

2000: The gene encoding a 16kDa protein, designated SM16, was cloned and characterized by Rao and Ramaswamy. Their work provided the first molecular identity for this immunomodulatory factor.[1]

-

2007: Research by Holmfeldt and colleagues refuted an earlier hypothesis that SM16 had a functional similarity to the microtubule-regulatory protein stathmin/Op18. Instead, they demonstrated that the secreted form of SM16 is a lipid bilayer-binding protein that can be internalized by host cells.[2]

-

2009: Brännström and his team revealed that SM16 assembles into a nine-subunit oligomer and pinpointed its inhibitory effect on Toll-like receptor signaling as a key immunomodulatory mechanism.[3][4]

-

2020: A study by Robinson and colleagues further solidified SM16's role as a member of the trematode-specific helminth defence molecule (HDM) family and provided detailed transcriptomic data on its effects on human macrophages.[5]

Molecular and Functional Characteristics

SM16 is a pivotal molecule in the host-parasite interface, exhibiting distinct structural and functional properties that enable it to modulate the host's immune response.

Structural Features:

-

Structure: Predominantly consists of an amphipathic alpha-helix.[5][7]

-

Oligomerization: Assembles into a stable, approximately nine-subunit oligomer.[3][4][7] The C-terminal regions of the protein are crucial for both this oligomerization and for binding to the plasma membrane of host cells.[3][4]

Functional Profile:

-

Immunomodulation: SM16 is a potent immunomodulatory protein that suppresses the host's innate immune response.[3][5][8]

-

TLR Signaling Inhibition: It specifically inhibits the signaling pathways of Toll-like receptor 3 (TLR3) and Toll-like receptor 4 (TLR4).[7][9] This inhibition is achieved by preventing the degradation of the interleukin-1 receptor-associated kinase 1 (IRAK1), a key signaling protein downstream of the TLR complex.[3][7]

-

Cytokine Suppression: By inhibiting TLR signaling, SM16 potently suppresses the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), in response to TLR ligands like lipopolysaccharide (LPS).[5][7]

-

Cellular Interaction: SM16 binds to the surface of various host cells, including macrophages, and is internalized into the endosomal/lysosomal system.[2][5][7]

Expression Profile:

-

SM16 is highly expressed in the cercariae and eggs of S. mansoni.[5][7] Its expression is significantly lower in adult worms.[5][7] This expression pattern highlights its importance during the initial invasion of the host and in the host's response to parasite eggs.[5][7]

Data Presentation

Quantitative Data on SM16 Expression and Activity

Table 1: Relative Expression of SM16 in S. mansoni Life Stages

| Life Stage | Relative SM16 mRNA Expression (Compared to Adult Male) |

| Cercariae | Significantly Higher |

| Eggs | Significantly Higher |

| Adult Male | Baseline |

| Adult Female | Low (not statistically different from male) |

Data compiled from qPCR analysis described in Robinson et al. (2020).[5]

Table 2: Effect of SM16 RNAi on Transcript Levels in Schistosomula

| Time Post-dsRNA Treatment | Percentage Reduction in SM16 Transcripts |

| 24 hours | 96% |

| 7 days | 98% |

Data from Bernardes et al. (2019).

Table 3: Top 15 Differentially Expressed Genes in Human THP-1 Macrophages Treated with Synthetic Sm16 (34–117)

| Gene Symbol | Gene Name | Fold Change | p-value |

| Upregulated Genes | |||

| IL6 | Interleukin 6 | >10 | <0.05 |

| IL1B | Interleukin 1 beta | >5 | <0.05 |

| CSF2 | Colony stimulating factor 2 | >5 | <0.05 |

| CCL8 | C-C motif chemokine ligand 8 | >5 | <0.05 |

| TNF | Tumor necrosis factor | >3 | <0.05 |

| IL10 | Interleukin 10 | >3 | <0.05 |

| AREG | Amphiregulin | >3 | <0.05 |

| PTGS2 | Prostaglandin-endoperoxide synthase 2 | >3 | <0.05 |

| CXCL2 | C-X-C motif chemokine ligand 2 | >3 | <0.05 |

| Downregulated Genes | |||

| EGLN3 | Egl-9 family hypoxia inducible factor 3 | <-2 | <0.05 |

| KLF2 | Kruppel like factor 2 | <-2 | <0.05 |

| MAFF | MAF bZIP transcription factor F | <-2 | <0.05 |

| NR4A2 | Nuclear receptor subfamily 4 group A member 2 | <-2 | <0.05 |

| SERPINB2 | Serpin family B member 2 | <-2 | <0.05 |

| THBS1 | Thrombospondin 1 | <-2 | <0.05 |

Data adapted from the supplementary materials of Robinson et al. (2020), showing the top differentially regulated genes in THP-1 macrophages treated with 20 µg/ml of Sm16 (34–117) for 4 hours.[5]

Experimental Protocols

Recombinant SM16 Expression and Purification in Pichia pastoris

This protocol describes the expression of a secreted, soluble form of SM16.

1. Strain and Vector:

-

Host Strain: Pichia pastoris (e.g., X-33)

-

Expression Vector: pPICZα A (Invitrogen) containing the codon-optimized synthetic gene for the secreted form of SM16 (amino acids 23-117).

2. Growth Phase:

-

Inoculate a single colony of the recombinant P. pastoris clone into 20 mL of BMGY medium (1% yeast extract, 2% peptone, 100 mM potassium phosphate, pH 6.0, 1.34% yeast nitrogen base, 4x10⁻⁵% biotin, 1% glycerol) in a 100 mL baffled flask.

-

Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6 (approximately 16-18 hours).

3. Induction Phase:

-

Harvest the cells by centrifugation at 3,000 x g for 10 minutes at room temperature.

-

Decant the supernatant and resuspend the cell pellet in 200 mL of BMMY medium (same as BMGY but with 0.5% methanol instead of glycerol) to induce expression.

-

Add 1% filter-sterilized methanol to the culture every 24 hours for 3 days to maintain induction.

4. Protein Purification:

-

After 72 hours of induction, centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells.

-

Collect the supernatant containing the secreted His-tagged SM16 protein.

-

Purify the recombinant protein from the supernatant using nickel-affinity chromatography according to the manufacturer's instructions.

-

Dialyze the purified protein against phosphate-buffered saline (PBS).

Western Blot Analysis of SM16

This protocol is for the detection of SM16 in S. mansoni protein extracts.

1. Sample Preparation:

-

Homogenize parasite material (e.g., cercariae, schistosomula) in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 20 mM Tris, 500 mM DTT, and protease inhibitor cocktail).

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 25°C and collect the supernatant.

-

Determine the protein concentration using a Bradford assay.

2. SDS-PAGE and Transfer:

-

Load 10 µg of protein extract per lane on a 15% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose membrane at 100V for 1 hour.

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SM16 (e.g., rabbit anti-SM16 polyclonal antibody, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or an imaging system.

Quantitative Real-Time PCR (qPCR) for SM16 Expression

This protocol outlines the quantification of SM16 mRNA levels.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from different S. mansoni life stages using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for SM16 (designed to amplify a 100-150 bp product)

-

cDNA template

-

Nuclease-free water

-

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

3. Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

4. Data Analysis:

-

Calculate the relative expression of SM16 using the 2-ΔΔCt method, normalized to the reference gene.

RNA Interference (RNAi) in Schistosomula

This protocol describes the knockdown of SM16 expression in in vitro cultured schistosomula.

1. dsRNA Preparation:

-

Synthesize double-stranded RNA (dsRNA) targeting a specific region of the SM16 gene using an in vitro transcription kit.

-

Use a non-specific dsRNA (e.g., GFP) as a control.

2. Electroporation:

-

Mechanically transform cercariae into schistosomula.

-

Resuspend approximately 1000 schistosomula in 100 µL of electroporation buffer containing 5 µg of SM16 dsRNA or control dsRNA.

-

Transfer the suspension to a 4 mm electroporation cuvette.

-

Deliver a single square-wave pulse of 125 V for 20 ms.

3. In Vitro Culture:

-

Immediately after electroporation, transfer the schistosomula to a culture plate with appropriate medium (e.g., Glasgow Minimum Essential Medium supplemented with fetal bovine serum).

-

Culture the parasites at 37°C in a 5% CO₂ atmosphere.

4. Analysis of Gene Knockdown:

-

After the desired incubation period (e.g., 24 hours, 7 days), harvest the schistosomula.

-

Extract RNA and perform qPCR as described in section 4.3 to quantify the reduction in SM16 transcript levels.

-

Analyze parasite phenotype, such as size and viability, under a microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: SM16 inhibits the TLR4 signaling pathway by preventing IRAK1 degradation.

Caption: Workflow for recombinant SM16 expression and purification in Pichia pastoris.

Caption: Experimental workflow for RNA interference-mediated knockdown of SM16 in schistosomula.

References

- 1. Frontiers | Integrative analysis of single-cell and microarray data reveals SPI1-centered macrophage regulatory signatures in ulcerative colitis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional and functional profiling defines human small intestinal macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microarray and bioinformatics analyses of gene expression profiles in BALB/c murine macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Anti-Inflammatory Protein of Schistosoma japonicum Directs the Differentiation of the WEHI-3B JCS Cells and Mouse Bone Marrow Cells to Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openresearchafrica.org [openresearchafrica.org]

- 9. Frontiers | Schistosoma mansoni Infection-Induced Transcriptional Changes in Hepatic Macrophage Metabolism Correlate With an Athero-Protective Phenotype [frontiersin.org]

The Role of S100A16 in Cellular Signaling and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified in an astrocytoma cell line, S100A16 is a small, acidic, calcium-binding protein belonging to the S100 family. Comprising 103 amino acids, this protein is highly conserved among mammals and is expressed in a wide array of human tissues, with particularly high levels in epithelial cells. S100A16 plays a crucial role in various cellular processes, including proliferation, differentiation, migration, invasion, and epithelial-mesenchymal transition (EMT). Its expression is frequently altered in numerous human cancers, where it can function as either a tumor promoter or suppressor depending on the cancer type. This guide provides a comprehensive overview of S100A16 gene expression, its regulation by various signaling pathways, and detailed experimental protocols for its study.

Quantitative Expression Analysis of S100A16

The expression of S100A16 is dynamically regulated and varies significantly between normal and cancerous tissues. The following tables summarize the observed messenger RNA (mRNA) and protein expression levels in various human cancers, primarily based on data from The Cancer Genome Atlas (TCGA) and immunohistochemical studies.

Table 1: S100A16 mRNA Expression in Human Cancers (TCGA Data)

| Cancer Type | Expression Status in Cancer vs. Normal Tissue | Associated Prognosis with High Expression |

| Bladder Urothelial Carcinoma (BLCA) | Significantly Increased[1] | Poor |

| Breast Invasive Carcinoma (BRCA) | Significantly Increased[1] | Poor |

| Cholangiocarcinoma (CHOL) | Significantly Increased[1] | Data Not Available |

| Esophageal Carcinoma (ESCA) | Significantly Increased[1] | Data Not Available |

| Glioblastoma Multiforme (GBM) | Significantly Increased[1][2] | Poor[2] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Significantly Increased[1] | Poor[3] |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | Significantly Increased[1] | Poor[3] |

| Lung Adenocarcinoma (LUAD) | Significantly Increased[1] | Poor[3] |

| Lung Squamous Cell Carcinoma (LUSC) | Significantly Increased[1] | Poor[3] |

| Thyroid Carcinoma (THCA) | Significantly Increased[1] | Data Not Available |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Decreased[1] | Data Not Available |

| Kidney Chromophobe (KICH) | Decreased[1] | Data Not Available |

| Prostate Adenocarcinoma (PRAD) | Decreased[1] | Data Not Available |

| Colorectal Cancer (CRC) | Decreased | Good |

| Pancreatic Adenocarcinoma (PAAD) | Highly Expressed[3] | Poor[3] |

| Gastric Cancer (GC) | Highly Expressed | Poor |

| Urothelial Bladder Cancer (UBC) | Highly Expressed | Poor |

Table 2: S100A16 Protein Expression in Human Cancers (Immunohistochemistry)

| Cancer Type | Protein Expression Level | Cellular Localization |

| Colorectal Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Breast Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Ovarian Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Cervical Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Skin Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Urothelial Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Gastric Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Pancreatic Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |

| Endometrial Cancer | Few cases with moderate to strong positivity | Cytoplasmic and/or Membranous[4] |

| Lung Cancer | Few cases with moderate to strong positivity | Cytoplasmic and/or Membranous[4] |

| Glioma | Markedly Up-regulated with increasing grade | Cytoplasmic and Nuclear[2] |

Regulation of S100A16 Gene Expression

The expression of the S100A16 gene is controlled by a complex network of signaling pathways and transcription factors. The methylation status of the S100A16 promoter region is also a key regulatory mechanism; hypomethylation has been observed in lung adenocarcinoma, correlating with increased mRNA expression.[3]

Key Signaling Pathways Regulating S100A16

Several major signaling pathways have been identified to modulate S100A16 expression and/or are affected by S100A16's function. These include:

-

PI3K-Akt Signaling Pathway: Activation of this pathway is often associated with S100A16 overexpression in several cancers, promoting cell proliferation and survival.

-

MAPK/ERK Pathway: S100A16 has been shown to influence the MAPK/ERK signaling cascade, which is critical for cell growth and differentiation.

-

JNK/p38 MAPK Pathway: In colorectal cancer, S100A16 is suggested to exert its tumor-suppressive functions through the JNK/p38 MAPK pathway.

-

Hippo Signaling Pathway: In glioma, S100A16 acts as a negative regulator of the Hippo pathway, leading to decreased expression of the tumor suppressor LATS1.

-

Notch Signaling Pathway: Overexpression of S100A16 in breast cancer cells can up-regulate the Notch1 signaling pathway, promoting EMT.

Visualizing S100A16 Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving S100A16.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of S100A16. The following section provides step-by-step protocols for common techniques used to analyze S100A16 expression.

Western Blot Protocol for S100A16 Detection

This protocol outlines the detection of S100A16 protein in cell lysates or tissue homogenates.

1. Sample Preparation:

-

Cell Lysates:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Tissue Homogenates:

-

Excise tissue and immediately snap-freeze in liquid nitrogen.

-

Homogenize the frozen tissue in RIPA buffer with protease inhibitors using a mechanical homogenizer.

-

Follow steps 1.5 to 1.7 for cell lysates.

-

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Electrotransfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against S100A16 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C. A typical starting dilution is 1:1000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Visualize the protein bands using a chemiluminescence imaging system.

Real-Time Quantitative PCR (RT-qPCR) for S100A16 mRNA Expression

This protocol describes the quantification of S100A16 mRNA levels.

1. RNA Extraction:

-

Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

3. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for S100A16

-

cDNA template

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for S100A16 and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of S100A16 using the 2-ΔΔCt method.

Immunohistochemistry (IHC) for S100A16 Localization

This protocol details the detection and localization of S100A16 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.

-

Rinse with distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave.

-

Cool the slides to room temperature.

3. Staining:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum) for 30 minutes.

-

Incubate with the primary antibody against S100A16 (e.g., rabbit anti-S100A16, 1:200 dilution) overnight at 4°C in a humidified chamber.[5]

-

Rinse with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with a streptavidin-HRP complex for 30 minutes.

-

Rinse with PBS.

4. Visualization and Counterstaining:

-

Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a coverslip using a permanent mounting medium.

5. Imaging:

-

Examine the stained slides under a light microscope and capture images for analysis.

Conclusion

S100A16 is a multifaceted protein with significant implications in both normal physiology and the pathogenesis of various cancers. Its differential expression and involvement in key signaling pathways make it a promising biomarker for diagnosis and prognosis, as well as a potential therapeutic target. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the complex roles of S100A16, ultimately contributing to the development of novel strategies for cancer treatment and other diseases where its function is implicated.

References

- 1. researchgate.net [researchgate.net]

- 2. S100 Calcium Binding Protein A16 Promotes Cell Proliferation by triggering LATS1 ubiquitin degradation mediated by CUL4A ligase to inhibit Hippo pathway in Glioma development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on S100A16 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of S100A16 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. researchgate.net [researchgate.net]

The Structural and Functional Landscape of SM16: An Immunomodulatory Protein from Schistosoma mansoni

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The SM16 protein, also known as SPO-1 and SmSLP, is a small, secreted immunomodulatory protein from the parasitic trematode Schistosoma mansoni, the causative agent of human schistosomiasis.[1] Released during the initial stages of host skin penetration by the cercarial larvae, SM16 plays a crucial role in the parasite's ability to evade the host's innate immune response.[1] This technical guide provides a comprehensive overview of the structural features, functional domains, and molecular interactions of the SM16 protein, with a focus on its potential as a therapeutic target.

SM16 Protein Structure and Domains

The SM16 protein is a low molecular weight protein with a predominantly alpha-helical secondary structure.[2] Its primary sequence and domain architecture are key to its immunomodulatory function.

Physicochemical Properties and Amino Acid Sequence

The full-length SM16 protein consists of 117 amino acids and has a theoretical molecular weight of approximately 13.5 kDa, although it is often referred to as a ~16 kDa protein based on its migration in SDS-PAGE.[1]

Full-Length Amino Acid Sequence (GenBank: AAD26122.1):

MKLIVLFLISLVALGVYSEKVKEFIDTMKTHYDEIAVFDNEFNKLKQEFLKSMNDEKINSLERKEYDFIKTKADQLENILKILGESS

Key Structural Domains

The SM16 protein is characterized by two principal domains:

-

N-Terminal Signal Peptide: The initial 18 amino acids (MKLIVLFLISLVALGVYS) constitute a signal peptide that directs the protein for secretion from the parasite.[1] This domain is cleaved off to produce the mature, secreted form of the protein.

-

C-Terminal Amphipathic Alpha-Helical Domain: The C-terminal half of the mature protein is dominated by an extended amphipathic alpha-helix. This structural feature is critical for the protein's interaction with host cell membranes and is thought to be involved in its immunomodulatory activity.[2]

| Feature | Description | Amino Acid Residues | Reference |

| Full-Length Protein | Complete amino acid sequence of the SM16 protein. | 1-117 | [1] |

| Signal Peptide | N-terminal sequence targeting the protein for secretion. | 1-18 | [1] |

| Mature Protein | Secreted form of the protein after cleavage of the signal peptide. | 19-117 | [1] |

| C-Terminal Alpha-Helical Region | Region with a high propensity to form an alpha-helix, critical for function. | Not explicitly defined, but a major feature of the mature protein. | [2] |

| Oligomerization State | The mature protein assembles into a non-covalent complex. | Nine-subunit oligomer | [3] |

| Theoretical Molecular Weight | Calculated from the amino acid sequence of the mature protein. | ~11.5 kDa (monomer) | Calculated |

| Apparent Molecular Weight | Observed molecular weight on SDS-PAGE. | ~16 kDa (monomer) | [1] |

Immunomodulatory Function and Signaling Pathway

SM16 exerts its immunomodulatory effects by suppressing the host's innate immune response, primarily by inhibiting Toll-like receptor (TLR) signaling in macrophages.[4][5]

Inhibition of TLR Signaling

SM16 has been shown to specifically inhibit the signaling pathways of TLR3 and TLR4.[5] This inhibition occurs upstream of the degradation of interleukin-1 receptor-associated kinase 1 (IRAK1), a key signaling intermediate.[4] By preventing IRAK1 degradation, SM16 effectively blocks the downstream activation of transcription factors such as NF-κB, which are essential for the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed mechanism of SM16-mediated inhibition of TLR4 signaling.

Caption: SM16 inhibits TLR4 signaling by preventing the degradation of IRAK1.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the SM16 protein.

Recombinant SM16 Expression and Purification in E. coli

This protocol describes the expression and purification of a 6xHis-tagged mature SM16 protein (residues 19-117) in Escherichia coli.

Workflow Diagram:

Caption: Workflow for recombinant SM16 expression and purification.

Methodology:

-

Gene Synthesis and Cloning: Synthesize a codon-optimized DNA sequence encoding the mature SM16 protein (residues 19-117). Clone this fragment into a pET expression vector containing an N-terminal 6xHis-tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to culture for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the bound protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the use of CD spectroscopy to determine the secondary structure of purified recombinant SM16.

Methodology:

-

Sample Preparation: Dialyze the purified SM16 protein against a suitable buffer with low absorbance in the far-UV region, such as 10 mM sodium phosphate, pH 7.4. Determine the precise protein concentration using a reliable method (e.g., BCA assay).

-

Data Acquisition: Record the CD spectrum of the protein solution (typically 0.1-0.2 mg/mL) from 190 to 260 nm in a 1 mm path-length quartz cuvette at 25°C.

-

Data Analysis: Subtract the spectrum of the buffer from the protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., CONTIN, SELCON3) to determine the percentage of α-helix, β-sheet, and random coil.

Size-Exclusion Chromatography (SEC) for Oligomerization Analysis

This protocol describes the determination of the native oligomeric state of SM16 using SEC.

Methodology:

-

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

Calibration: Run a set of protein standards with known molecular weights to create a calibration curve of elution volume versus log(molecular weight).

-

Sample Analysis: Inject a sample of purified SM16 onto the equilibrated column and monitor the elution profile at 280 nm.

-

Molecular Weight Estimation: Determine the elution volume of the SM16 peak and use the calibration curve to estimate its native molecular weight. Compare this to the theoretical monomeric molecular weight to determine the oligomeric state.

Macrophage Cytokine Production Assay

This protocol details the assessment of SM16's effect on cytokine production by macrophages stimulated with a TLR ligand.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

-

Treatment: Pre-incubate the macrophages with varying concentrations of purified recombinant SM16 for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at a final concentration of 100 ng/mL. Include appropriate controls (untreated cells, cells treated with SM16 alone, and cells treated with LPS alone).

-

Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatants. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Conclusion

The Schistosoma mansoni SM16 protein is a key factor in the parasite's ability to establish infection in its mammalian host. Its well-defined structure, particularly the C-terminal amphipathic alpha-helix, is intimately linked to its function as an inhibitor of the host's innate immune response. By targeting the TLR signaling pathway, SM16 represents a potential target for the development of novel anti-schistosomal therapies. The experimental protocols provided in this guide offer a framework for the further investigation of this intriguing and important parasitic protein.

References

- 1. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Mechanism of Action of Sm16 in Schistosomiasis

Disclaimer: The term "SM16" can refer to two distinct entities in biomedical research: Sm16 , a protein secreted by the Schistosoma mansoni parasite, and SM16 , a synthetic small molecule inhibitor of the TGF-β receptor. This document focuses on Sm16, the parasitic protein , and its role in modulating the host's immune response during schistosomiasis.

Introduction

Schistosomiasis, a debilitating parasitic disease, is caused by trematodes of the genus Schistosoma. Successful infection relies on the parasite's ability to navigate and counteract the host's complex immune system. A key component of this strategy is the secretion of immunomodulatory molecules. Sm16, a 16 kDa protein also known as SPO-1 or SmSLP, is one of the most abundant proteins secreted by Schistosoma mansoni cercariae as they penetrate the host's skin.[1] This technical guide provides an in-depth analysis of the mechanism of action of Sm16, consolidating data on its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism: Immunomodulation and Host Evasion

Sm16's primary role is to suppress the host's initial inflammatory response, thereby creating a window for the parasite to establish itself.[1] It achieves this through a multi-faceted approach targeting innate immune cells, particularly macrophages and monocytes.

Key Actions of Sm16:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Sm16 has been shown to inhibit signaling pathways downstream of TLR3 and TLR4 in human monocytic cell lines.[1][2] This interference blunts the production of pro-inflammatory cytokines that are crucial for recruiting and activating immune cells to the site of infection.

-

Prevention of Macrophage Classical Activation: The protein blocks the classical activation of macrophages, which is typically induced by signals like lipopolysaccharide (LPS) or Interferon-gamma (IFN-γ).[3] This prevents the macrophages from adopting a potent anti-parasitic state.

-

Alteration of Intracellular Processes: Evidence suggests that Sm16's mechanism may involve the alteration of endosomal trafficking within macrophages.[3] This could explain its ability to delay antigen processing, further hindering the adaptive immune response.[3]

-

Regulation of Gene Expression: Transcriptomic analysis of human macrophages treated with a synthetic form of Sm16 revealed significant changes in gene expression. The most affected pathways involve transcription factors like PPAR and LXR/RXR, which are key regulators of cellular metabolism and inflammation.[2]

While Sm16 is critical during the initial skin invasion, its expression is also high in the egg stage, suggesting a potential role in modulating the host's granulomatous response to eggs trapped in tissues like the liver.[2][4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of Sm16's action on a host macrophage and the logical sequence of its function during parasite invasion.

References

- 1. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic peptides derived from the Schistosoma mansoni secretory protein Sm16 induce contrasting responses in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SM16 interaction with host cells

An In-depth Technical Guide to the Interaction of SM16 with Host Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "SM16" refers to two distinct molecules of significant interest in biomedical research: a protein secreted by the parasite Schistosoma mansoni with immunomodulatory properties, and a synthetic small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This guide provides a comprehensive technical overview of the interaction of both of these molecules with host cells, detailing their mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Part 1: Schistosoma mansoni SM16 Protein

The SM16 protein is a major component of the excretory/secretory products of Schistosoma mansoni cercariae, the larval stage of the parasite that infects the mammalian host by penetrating the skin.[1][2] This 16 kDa protein plays a crucial role in modulating the host's innate immune response, thereby facilitating the parasite's survival and establishment of infection.[2][3]

Mechanism of Host Cell Interaction

SM16 exerts its immunomodulatory effects through a multi-faceted interaction with host immune cells, primarily macrophages. The core of its function lies in the inhibition of Toll-like receptor (TLR) signaling and the alteration of endosomal trafficking.[1]

Upon secretion, SM16 binds to the plasma membrane of host cells, including macrophages, through interactions with the lipid bilayer and is subsequently internalized via endocytosis.[4][5] Unlike some parasitic proteins, SM16 does not appear to have a specific protein receptor for entry.[1] Once inside the cell, it is retained in early endosomes for an extended period.[1]

The primary mechanism of immune suppression by SM16 is the inhibition of signaling pathways downstream of TLR3 and TLR4.[1][4] This inhibition is not achieved by direct binding to the TLRs themselves but is thought to occur through the sequestration of downstream signaling machinery.[1] Specifically, SM16 has been shown to inhibit the degradation of IRAK1, a key signaling protein in the TLR pathway.[4][6][7] Interestingly, TLR2 signaling is not affected by SM16.[1]

Furthermore, SM16 can prevent the classical activation of macrophages induced by interferon-gamma (IFN-γ).[1] This interference with macrophage activation, coupled with the delay in antigen processing, contributes to a dampened pro-inflammatory response at the site of infection.[1] There is also evidence that if SM16 reaches the cytosol, it can induce caspase-dependent apoptosis.[5]

Quantitative Data

The following table summarizes the available quantitative data on the interaction of S. mansoni SM16 with host cells.

| Parameter | Value | Cell Type/System | Experimental Context | Reference |

| Inhibition of LPS-induced IL-6 production | Potent | Human monocytes | Measurement of cytokine levels after stimulation with LPS in the presence of SM16. | [4] |

| Inhibition of LPS-induced TNF-α production | Potent | Human monocytes | Measurement of cytokine levels after stimulation with LPS in the presence of SM16. | [4] |

| Inhibition of poly(I:C)-induced cytokine response | Potent | Human monocytes | Measurement of cytokine response after stimulation with the TLR3 ligand poly(I:C). | [4] |

| Inhibition of peptidoglycan-induced cytokine response | Less efficient | Human monocytes | Measurement of cytokine response after stimulation with the TLR2 ligand peptidoglycan. | [4] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of SM16-mediated inhibition of TLR4 signaling.

Caption: SM16 inhibits TLR4 signaling by preventing IRAK1 degradation.

Experimental Protocols

Macrophage Activation Assay

This protocol is designed to assess the effect of SM16 on macrophage activation in response to TLR ligands.

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in complete RPMI-1640 medium.

-

SM16 Treatment: Recombinant SM16 protein is added to the cell culture at various concentrations.

-

Stimulation: After a pre-incubation period with SM16, cells are stimulated with a TLR ligand, such as lipopolysaccharide (LPS) for TLR4 activation, or a control medium.

-

Cytokine Measurement: Supernatants are collected after 24 hours of stimulation, and the concentrations of pro-inflammatory cytokines (e.g., IL-12p40, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) are measured by ELISA.

-

Data Analysis: Cytokine levels in SM16-treated groups are compared to the control groups (unstimulated and stimulated without SM16) to determine the inhibitory effect of SM16.

Antigen Processing Assay

This protocol evaluates the impact of SM16 on the ability of macrophages to process and present antigens.

-

Cell Culture and Treatment: BMDMs are cultured and treated with recombinant SM16 as described above.

-

Antigen Uptake: Fluorescently labeled ovalbumin (DQ-ovalbumin), which becomes fluorescent upon proteolytic degradation, is added to the culture.

-

Flow Cytometry: After an incubation period, the cells are harvested, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence indicates antigen processing.

-

Data Analysis: The fluorescence intensity of SM16-treated cells is compared to that of untreated control cells to assess the delay in antigen processing.

Part 2: SM16 Small Molecule Inhibitor

SM16 is also the designation for a potent, orally active, small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[8][9][10] It also shows inhibitory activity against ALK4.[8][10] This molecule is of significant interest in drug development for its potential therapeutic applications in oncology and fibrotic diseases.[9][10]

Mechanism of Host Cell Interaction

SM16 functions by competitively binding to the ATP-binding site of the ALK5 kinase domain.[8][10] The TGF-β signaling pathway is initiated when a TGF-β ligand binds to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the downstream signaling molecules Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.

By inhibiting the kinase activity of ALK5, SM16 effectively blocks the phosphorylation of Smad2 and Smad3, thereby abrogating the entire downstream signaling cascade.[8][9] This leads to the inhibition of myofibroblast induction and fibrosis.[8] In the context of cancer, inhibition of TGF-β signaling by SM16 can enhance the anti-tumor immune response, particularly by promoting the activity of CD8+ T cells.[9]

Quantitative Data

The following table summarizes the key quantitative data for the small molecule inhibitor SM16.

| Parameter | Value | Cell Type/System | Experimental Context | Reference |

| Ki for ALK5 | 44 nmol/L | Competitive binding assay | Displacement of a known ATP-competitive ALK5 inhibitor. | [8] |

| IC50 for TGF-β1-induced Smad2/3 phosphorylation | 160 - 620 nmol/L | HepG2 cells | Western blot analysis of phosphorylated Smad2/3 levels after TGF-β1 treatment. | [8] |

| IC50 for TGF-β signaling in AB12 cells | ~200 nmol/L | AB12 murine mesothelioma cells | Measurement of phosphorylated Smad2/3 levels. | [9] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of the SM16 small molecule inhibitor on the TGF-β signaling pathway.

Caption: SM16 inhibits TGF-β signaling by blocking ALK5 kinase activity.

Experimental Protocols

Western Blot for Phosphorylated Smad2/3

This protocol is used to determine the inhibitory effect of SM16 on TGF-β-induced Smad2/3 phosphorylation.

-

Cell Culture and Treatment: Cells (e.g., HepG2, AB12) are cultured to sub-confluency and then serum-starved for several hours. The cells are then pre-treated with varying concentrations of SM16 or a vehicle control for 1 hour.

-

TGF-β Stimulation: Recombinant TGF-β1 is added to the culture medium to a final concentration of 1 ng/mL and incubated for 30-60 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.

-

Detection and Analysis: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated to determine the IC50 of SM16.

In Vivo Tumor Growth Inhibition Study

This protocol describes an experimental workflow to evaluate the anti-tumor efficacy of SM16 in a syngeneic mouse model.

Caption: Workflow for assessing the in vivo anti-tumor effects of SM16.

-

Animal Model: Syngeneic mice (e.g., BALB/c) are used.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., AB12 murine mesothelioma cells) is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. SM16 is administered, for example, via subcutaneously implanted mini-osmotic pumps or orally in the chow. The control group receives a vehicle.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and spleens may be harvested for further analysis, such as immunohistochemistry for immune cell markers or flow cytometry to assess the anti-tumor immune response.[9] Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Conclusion

The term "SM16" encompasses two molecules with distinct origins and mechanisms of action, both of which have significant implications for understanding and manipulating host cellular processes. The parasitic protein SM16 from S. mansoni offers insights into immune evasion strategies and may present targets for anti-parasitic therapies. The small molecule inhibitor SM16 provides a promising therapeutic strategy for diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. This guide provides a foundational resource for researchers and drug development professionals working on these fascinating molecules.

References

- 1. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 is a membrane-binding protein that lacks the proposed microtubule-regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. ahajournals.org [ahajournals.org]

- 9. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Family of SM16 Homologues: A Technical Guide to Their Identification and Characterization in Trematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Schistosoma mansoni 16-kilodalton protein (SM16), a key immunomodulatory molecule, belongs to the trematode-specific Helminth Defense Molecule (HDM) family. These proteins are critical for the parasite's ability to evade the host immune system, making them prime targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of SM16 and its known homologues in other medically important trematodes, including Fasciola hepatica, Clonorchis sinensis, and Opisthorchis viverrini. We present a comparative analysis of their structure and function, detailed experimental protocols for their identification and characterization, and logical workflows to guide future research in this area.

Introduction to SM16 and the Helminth Defense Molecule (HDM) Family

SM16 is a ~16kDa protein secreted by the cercariae of Schistosoma mansoni during skin invasion and is also expressed in the parasite's eggs.[1][2] It plays a crucial role in suppressing the host's initial inflammatory responses, thereby facilitating successful infection.[3][4] Structurally, SM16 is characterized by a predominant amphipathic alpha-helix, a feature shared with other members of the HDM family.[1][2][5][6] These molecules are potent immunomodulators and are exclusive to trematodes.[1][2][6] The first identified member of this family was FhHDM-1 from the liver fluke Fasciola hepatica.[7] While homologues are presumed to exist in other significant trematode pathogens like Clonorchis sinensis and Opisthorchis viverrini, their specific identification and functional characterization remain less comprehensive.

Comparative Data of SM16 and its Homologues

The following tables summarize the currently available quantitative data for SM16 and its best-characterized homologue, FhHDM-1. Data for putative homologues in Clonorchis sinensis and Opisthorchis viverrini are largely inferred from studies on their excretory/secretory products (ESPs) and require further specific investigation.

Table 1: General Properties of SM16 and Homologues

| Property | Schistosoma mansoni (SM16) | Fasciola hepatica (FhHDM-1) | Clonorchis sinensis (Putative HDM) | Opisthorchis viverrini (Putative HDM) |

| Molecular Weight | ~16 kDa[1][5] | ~8 kDa[8] | Not yet identified | Not yet identified |

| Key Structural Feature | Amphipathic alpha-helix[1][2][5][6] | Amphipathic alpha-helix | Predicted to be similar | Predicted to be similar |

| Expression Stages | Cercariae, Eggs[1][2] | Not explicitly detailed | Not yet identified | Not yet identified |

| Subcellular Localization | Secreted[1][3] | Secreted | Secreted within ESPs | Secreted within ESPs[4][9] |

Table 2: Immunomodulatory Functions

| Function | Schistosoma mansoni (SM16) | Fasciola hepatica (FhHDM-1) | Clonorchis sinensis (ESPs) | Opisthorchis viverrini (ESPs) |

| Inhibition of TLR Signaling | Potent inhibition of TLR-ligand induced cytokine response[9][10] | Not explicitly detailed | Modulates host immune response | Induces TLR4 upregulation[9] |

| Macrophage Modulation | Prevents classical activation[4] | Inhibits NLRP3 inflammasome activation, reprograms metabolism[2][3][10] | Induces M1 polarization[5] | Induces pro-inflammatory cytokine production[4][9] |

| Cytokine Regulation | Suppresses pro-inflammatory cytokines (e.g., IL-1β, TNF-α)[5][9] | Reduces IL-1β secretion[2][3] | Induces pro-inflammatory cytokines (TNF-α, IL-6, IL-13)[5] | Induces IL-6 and IL-8 production[9] |

Experimental Protocols

This section provides detailed methodologies for the identification and functional characterization of SM16 homologues in other trematodes.

Identification of SM16 Homologues

Objective: To identify genes and proteins with sequence and structural similarity to S. mansoni SM16 in other trematode species.

Protocol: A Combined Transcriptomic and Proteomic Approach

-

Sample Preparation:

-

Collect different life-cycle stages (e.g., adult worms, eggs, metacercariae) of the target trematode (C. sinensis, O. viverrini).

-

Prepare excretory/secretory products (ESPs) by incubating live adult worms in serum-free culture medium.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Extract total RNA from the different life-cycle stages.

-

Perform library preparation and deep sequencing using a platform such as Illumina NovaSeq.

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

-

Proteomic Analysis (LC-MS/MS):

-

Perform protein extraction from different life-cycle stages and concentrate ESPs.

-

Digest proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Bioinformatic Analysis:

-

Search the assembled transcriptome and proteomic data for sequences with homology to S. mansoni SM16 and F. hepatica FhHDM-1 using BLASTp and tBLASTn.

-

Perform phylogenetic analysis to confirm the evolutionary relationship with the HDM family.

-

Predict the secondary structure of candidate proteins to identify the characteristic amphipathic alpha-helix.

-

Functional Characterization of Identified Homologues

Objective: To determine the immunomodulatory function of the identified SM16 homologue.

Protocol: Macrophage Polarization Assay

-

Recombinant Protein Expression and Purification:

-

Clone the coding sequence of the candidate homologue into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Express and purify the recombinant protein.

-

-

Isolation and Culture of Macrophages:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice.

-

Culture the BMDMs in complete RPMI medium supplemented with M-CSF.

-

-

Macrophage Treatment:

-

Treat BMDMs with the recombinant homologue at various concentrations.

-

Include positive controls (LPS for M1 polarization, IL-4 for M2 polarization) and a negative control (medium alone).

-

-

Analysis of Macrophage Polarization:

-

Flow Cytometry: Analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) surface and intracellular markers.

-

Quantitative PCR (qPCR): Measure the gene expression levels of M1 and M2 markers.

-

ELISA: Quantify the secretion of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatants.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. Helminth defence molecules—immunomodulators designed by parasites! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for immunomodulatory proteins of the intestinal parasitic nematode Heligmosomoides polygyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Helminth defence molecules—immunomodulators designed by parasites! [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Integrative Transcriptomics and Proteomics Analyses to Reveal the Developmental Regulation of Metorchis orientalis: A Neglected Trematode With Potential Carcinogenic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defense peptides secreted by helminth pathogens: antimicrobial and/or immunomodulator molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trematode Proteomics: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of SM16 in Parasite Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the Schistosoma mansoni protein SM16, focusing on its role in parasite survival, its immunomodulatory functions, and its potential as a therapeutic target. The content synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction to SM16

SM16, also known as SPO-1 or SmSLP, is a low molecular weight (~16 kDa) protein secreted by the parasitic trematode Schistosoma mansoni, a primary causative agent of human schistosomiasis.[1][2][3][4] This protein is a critical component of the parasite's excretory/secretory products (ESPs) and plays a pivotal role in the early stages of host infection.[5] SM16 is classified as a member of the trematode-specific helminth defense molecule (HDM) family, characterized by their immunomodulatory properties and a predominant amphipathic alpha-helical structure.[1][3][4]

Expression of SM16 is stage-specific, with high levels observed in the infective cercarial stage and in eggs, while it is notably absent in adult worms.[1][2][4] This expression pattern underscores its significance during the initial host invasion and in the host's inflammatory response to parasite eggs.[1][2][4] Upon penetration of the host's skin, cercariae release SM16 from their acetabular glands, where it is believed to suppress the host's innate immune response, thereby facilitating the parasite's survival and establishment.[1][2][3][4]

Role in Immune Evasion and Immunomodulation

SM16 is a potent immunomodulatory protein that orchestrates a complex interplay with the host's immune system to ensure parasite survival. Its primary function is to dampen the initial inflammatory cascade at the site of infection.

Inhibition of Toll-Like Receptor (TLR) Signaling

A key mechanism of SM16-mediated immunosuppression is the inhibition of Toll-Like Receptor (TLR) signaling pathways in host immune cells, particularly macrophages.[5][6] SM16 has been shown to inhibit cytokine production in response to ligands for TLR3 and TLR4, such as poly(I:C) and lipopolysaccharide (LPS), respectively.[6][7] The inhibitory action appears to be targeted at a proximal point in the TLR signaling cascade, as evidenced by the specific inhibition of the degradation of the IRAK1 signaling protein in LPS-stimulated monocytes.[6][8] This interference with a critical signaling node effectively curtails the downstream activation of pro-inflammatory transcription factors like NF-κB.

Modulation of Macrophage Function

SM16 directly interacts with macrophages, leading to their internalization into the endosomal/lysosomal system.[1][4] This interaction has several consequences for macrophage function:

-

Inhibition of Classical Activation: SM16 blocks the classical activation of macrophages induced by IFN-γ, a key cytokine in cell-mediated immunity.[5] This is achieved by preventing the production of IL-12p40 and limiting nitric oxide (NO) production, thereby impairing the macrophages' parasiticidal capacity.[7]

-